2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
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Overview
Description
2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrano-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses . The compound may also interact with endoplasmic reticulum stress markers and apoptosis pathways, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with similar structural features.
4-(2-Methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the pyridine core structure and exhibits similar chemical reactivity.
Uniqueness
2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C13H11FN2O2 |
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Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11FN2O2/c14-9-3-1-8(2-4-9)12-15-11-5-6-18-7-10(11)13(17)16-12/h1-4H,5-7H2,(H,15,16,17) |
InChI Key |
XMSKXOCRYFXOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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